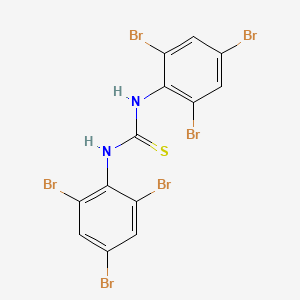
N,N'-Bis(2,4,6-tribromophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,4,6-tribromophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,6-tribromophenyl)thiourea typically involves the reaction of 2,4,6-tribromoaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-Bis(2,4,6-tribromophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,4,6-tribromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Scientific Research Applications
N,N’-Bis(2,4,6-tribromophenyl)thiourea has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)thiourea involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, leading to increased permeability and cell death. The molecular targets and pathways involved in its action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-Bis(2,4,6-tribromophenyl)thiourea include:
- N-Benzoyl-N’-tribromophenyl thiourea
- 4-Nitrobenzoyl-N’-tribromophenyl thiourea
- N,N’-Bis(2,4,6-tribromophenyl)succinamide
Uniqueness
N,N’-Bis(2,4,6-tribromophenyl)thiourea is unique due to its high bromine content, which imparts distinct chemical properties such as high reactivity and stability.
Properties
CAS No. |
52476-93-4 |
|---|---|
Molecular Formula |
C13H6Br6N2S |
Molecular Weight |
701.7 g/mol |
IUPAC Name |
1,3-bis(2,4,6-tribromophenyl)thiourea |
InChI |
InChI=1S/C13H6Br6N2S/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) |
InChI Key |
XHBBSIFUGLMNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=S)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















